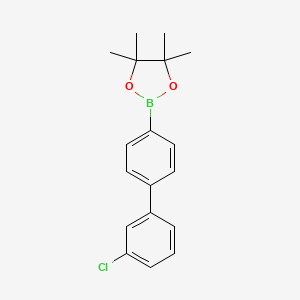
3'-Chlorobiphenyl-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chlorobiphenyl-4-boronic acid pinacol ester is a type of boronic ester, which is a highly valuable building block in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of 3’-Chlorobiphenyl-4-boronic acid pinacol ester can be achieved from Chlorobenzene and Bis(pinacolato)diboron . Protodeboronation of pinacol boronic esters, including 1°, 2°, and 3° alkyl boronic esters, has been reported using a radical approach .Molecular Structure Analysis
The molecular formula of 3’-Chlorobiphenyl-4-boronic acid pinacol ester is C12H16BClO2 . The structure includes a boron atom connected to an oxygen atom and a chlorine-substituted phenyl group .Chemical Reactions Analysis
3’-Chlorobiphenyl-4-boronic acid pinacol ester can be used as a reagent in Suzuki-Miyaura cross-coupling reaction to form C-C bonds by reacting with different aryl halides over palladium catalysts . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Metal- and Additive-Free Photoinduced Borylation of Haloarenes
The metal- and additive-free photoinduced borylation of haloarenes directly to boronic acids and esters is a significant advancement in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. This protocol simplifies the production of boronic acids and esters, eliminating the need for expensive and toxic metal catalysts or ligands. This method is particularly beneficial for producing materials with very low levels of transition metal contamination, a requirement for many applications of boronic acids and esters (Mfuh et al., 2017).
Water-Soluble Boronic Acid (Co)Polymers
A novel strategy for creating well-defined boronic acid (co)polymers from boronic ester monomers via reversible addition−fragmentation chain transfer (RAFT) polymerization has been developed. This approach enables the tuning of polymerization kinetics and molecular weights, leading to amphiphilic block copolymers that form micelles in aqueous media. The transformation from boronic ester derivatized (co)polymers to free boronic acid polymers through a mild deprotection strategy expands the utility of these materials in various applications (Cambre et al., 2007).
Analysis of Highly Reactive Pinacolboronate Esters
Addressing the analytical challenges posed by highly reactive pinacolboronate esters, particularly in the context of purity assessment for synthesis processes, has led to the development of novel approaches for stabilizing and analyzing these compounds. The strategies involve using non-aqueous and aprotic diluents and highly basic mobile phases for reversed-phase separation, which can be applied broadly to this class of compounds (Zhong et al., 2012).
Copolymer Synthesis and Boronate Chemistry
Exploring the monomer character of boron-containing monomers like Isopropenyl boronic acid pinacol ester in radical polymerization has opened new avenues for synthesizing copolymers. This includes the transformation of copolymers via oxidation of the boron pendant, leading to products with unique properties and applications beyond traditional copolymerization limitations (Makino et al., 2020).
Borane-Catalysed Hydroboration
The use of simple, commercially available borane adducts for the catalysis of hydroboration of alkynes and alkenes to produce boronic esters showcases the method's efficiency and functional group tolerance. This catalytic process offers an alternative to transition-metal-catalysed hydroboration protocols, facilitating the synthesis of linear boronic ester products with high regioselectivity (Ang et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 3’-Chlorobiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3’-Chlorobiphenyl-4-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 3’-Chlorobiphenyl-4-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is solid in form , which may impact its bioavailability
Result of Action
The molecular and cellular effects of the action of 3’-Chlorobiphenyl-4-boronic acid pinacol ester are primarily seen in the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Chlorobiphenyl-4-boronic acid pinacol ester. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to hydrolysis may be influenced by the substituents in the aromatic ring .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
Boronic esters are known to undergo various transformations, including protodeboronation . Protodeboronation is a process where the boron moiety is removed from the boronic ester .
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-10-8-13(9-11-15)14-6-5-7-16(20)12-14/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZJTISYWGXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2356672.png)
![5-Benzyl-2-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2356675.png)
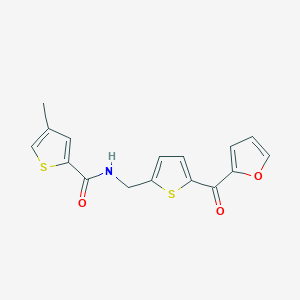
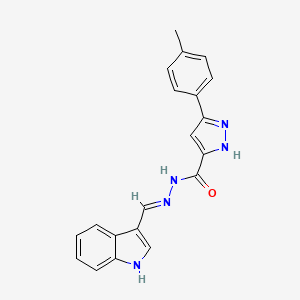
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

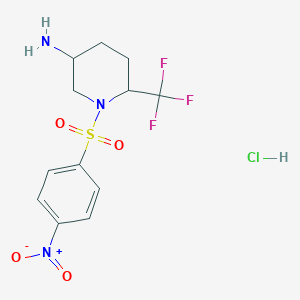

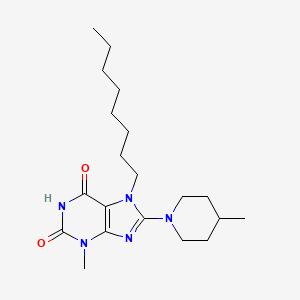
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
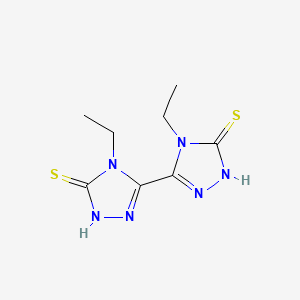
![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)